N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl group, which is further connected to a 1,3-benzodioxole moiety via a carboxamide bridge. The imidazo[1,2-a]pyridine scaffold is notable for its prevalence in medicinal chemistry due to its ability to interact with biological targets such as kinases, GPCRs, and ion channels . The 1,3-benzodioxole group, a methylenedioxy aromatic system, is often associated with enhanced metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21(15-6-9-18-19(11-15)27-13-26-18)22-16-7-4-14(5-8-16)17-12-24-10-2-1-3-20(24)23-17/h1-12H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCDKBBPAIGQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by the introduction of the benzodioxole moiety via coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is , with a molecular weight of approximately 357.36 g/mol. The structure features an imidazo[1,2-a]pyridine moiety linked to a benzodioxole core, which is critical for its biological activity.
Cancer Therapy
One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory effects on various kinases involved in cancer progression.
- Case Study: DDR1 Inhibition
A study identified selective inhibitors targeting Discoidin Domain Receptor 1 (DDR1), which is implicated in tumorigenicity and metastasis. The compound demonstrated an IC50 value of 23.8 nM against DDR1, indicating potent activity compared to other kinases like DDR2 and Bcr-Abl . This suggests a promising avenue for developing targeted therapies for non-small cell lung cancer (NSCLC).
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | DDR1 | 23.8 |
| Other Kinases | DDR2 | 1740 |
| Other Kinases | Bcr-Abl | >10000 |
Inhibition of Cell Proliferation
The compound has been shown to inhibit cell proliferation in vitro. In studies involving NSCLC cell lines, the compound reduced tumor cell migration and invasion significantly at varying concentrations (e.g., 40%, 60%, and 84% suppression at concentrations of 1.25 μM, 2.5 μM, and 5 μM respectively) .
Potential as a Therapeutic Agent
Due to its selective inhibition profile against specific kinases associated with cancer pathways, this compound may serve as a lead molecule for further optimization in drug development aimed at treating aggressive cancers.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the pharmacological and physicochemical profile of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide, a comparative analysis with structurally related compounds is provided below.
Structural Analogues with Imidazo[1,2-a]pyridine Cores
1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine (): Key Differences: This compound introduces a chloro-pyridine substituent, a methoxy group, and a nitro group. The methoxy group could improve solubility compared to the benzodioxole system in the target compound .
N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide ():
- Key Differences : Incorporates a pyrimido-benzimidazole fused system instead of imidazo[1,2-a]pyridine.
- Implications : The larger fused system may enhance π-π stacking interactions with aromatic residues in target proteins, but the increased molecular weight could reduce bioavailability compared to the target compound .
Compounds with Carboxamide Linkages
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ():
- Key Differences : Replaces the benzodioxole with a methylsulfonyl group and introduces a thiazole ring.
- Implications : The methylsulfonyl group is highly electron-withdrawing, which may improve metabolic stability but reduce passive diffusion across membranes. The thiazole ring could offer additional hydrogen-bonding sites .
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide ():
- Key Differences : Features a pyrazole core and multiple fluorine atoms.
- Implications : Fluorination enhances lipophilicity and bioavailability, while the pyrazole core may confer selectivity for oxidative metabolism pathways compared to the imidazo[1,2-a]pyridine system .
Table 1: Structural and Functional Comparison
Pharmacokinetic and Selectivity Considerations
- Metabolic Stability : The 1,3-benzodioxole group in the target compound likely confers resistance to cytochrome P450-mediated oxidation, a advantage over compounds with electron-rich substituents like methoxy or nitro groups .
- Selectivity : The imidazo[1,2-a]pyridine core is associated with kinase inhibition (e.g., JAK2, ALK), whereas pyrimido-benzimidazole derivatives () may target DNA repair enzymes due to their extended aromatic systems .
Biological Activity
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiproliferative, antibacterial, and antiviral effects, supported by data from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological potential. The molecular formula is , and it has been identified under various chemical identifiers including CID 884000 in PubChem .
Antiproliferative Effects
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit potent antiproliferative activities against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity with IC50 values in the low micromolar range:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | Colon Carcinoma (HCT-116) | 0.4 |
| Compound 14 | Colon Carcinoma (HCT-116) | 0.7 |
| Compound 8 | Glioblastoma (LN-229) | 1.8 - 3.2 |
These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. While many derivatives showed limited antibacterial effects, one study reported that certain imidazo[1,2-a]pyridine derivatives exhibited moderate activity against E. coli, with minimum inhibitory concentration (MIC) values around 32 µM . However, the overall antibacterial efficacy remains less pronounced compared to their anticancer properties.
Antiviral Activity
In addition to antiproliferative and antibacterial activities, this compound has demonstrated antiviral properties against several viruses. For example:
| Virus | Compound | EC50 (µM) |
|---|---|---|
| Respiratory Syncytial Virus (RSV) | Compound 7 | 21 |
| Other RNA viruses | Various compounds | Moderate activity |
These results indicate a promising potential for this compound in antiviral therapy .
Study on Antiproliferative Activity
A notable study evaluated several imidazopyridine derivatives against a panel of human cancer cell lines including lung carcinoma and pancreatic adenocarcinoma. Among them, this compound showed remarkable selectivity and potency against specific cancer types .
Toxicity Assessment
In evaluating the safety profile of this compound, toxicity studies conducted on zebrafish embryos revealed that while some derivatives exhibited low toxicity at therapeutic doses, further investigations are necessary to fully understand the safety implications for human use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
